2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Scientific Research Applications
2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been evaluated as cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are key enzymes involved in the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Benzimidazole derivatives have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators, thereby potentially exerting an anti-inflammatory effect .
Biochemical Pathways
By inhibiting cox-1 and cox-2, the compound could potentially impact the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in downstream effects such as reduced inflammation.
Pharmacokinetics
In silico prediction of physicochemical properties, ADME, and drug-likeness profiles are often studied for new compounds .
Result of Action
If the compound acts as a cox-1 and cox-2 inhibitor, it could potentially reduce inflammation by decreasing the production of prostaglandins .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through amidation reactions. The ethylsulfonylbenzamido group can be introduced via sulfonylation reactions, where ethylsulfonyl chloride reacts with an amine derivative of benzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(methylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
- 2-(2-(ethylsulfonyl)benzamido)-N,4,5-dimethylthiophene-3-carboxamide
Uniqueness
2-(2-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfonyl group provides distinct electronic properties that can enhance its interactions with molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[(2-ethylsulfonylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-5-25(22,23)13-9-7-6-8-12(13)15(20)19-17-14(16(21)18-4)10(2)11(3)24-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPHGEDNEMXHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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